molecular formula C9H10ClNO2 B3057786 1-Chloro-4-nitro-2-(propan-2-yl)benzene CAS No. 850917-80-5

1-Chloro-4-nitro-2-(propan-2-yl)benzene

Cat. No.: B3057786
CAS No.: 850917-80-5
M. Wt: 199.63 g/mol
InChI Key: ICIMXYAFEXEVHE-UHFFFAOYSA-N
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Description

1-Chloro-4-nitro-2-(propan-2-yl)benzene is an organic compound with the molecular formula C₉H₁₀ClNO₂. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a nitro group, and an isopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-nitro-2-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-2-(propan-2-yl)benzene. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group into the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-nitro-2-(propan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride).

    Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Reduction: 1-Chloro-4-amino-2-(propan-2-yl)benzene.

    Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-chloro-4-nitro-2-(propan-2-yl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems and chemical processes .

Properties

IUPAC Name

1-chloro-4-nitro-2-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6(2)8-5-7(11(12)13)3-4-9(8)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIMXYAFEXEVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610348
Record name 1-Chloro-4-nitro-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850917-80-5
Record name 1-Chloro-4-nitro-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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